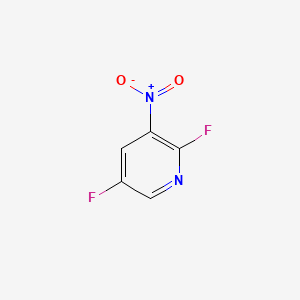

2,5-Difluoro-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMUUROJPIKOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666690 | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179558-82-8 | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,5-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,5-Difluoro-3-nitropyridine, a key intermediate in medicinal chemistry and materials science.

Core Molecular Information

This compound is a substituted pyridine ring with the chemical formula C₅H₂F₂N₂O₂. Its structure, featuring two fluorine atoms and a nitro group, imparts unique reactivity that makes it a valuable building block in the synthesis of more complex molecules.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Weight | 160.08 g/mol | [1] |

| Chemical Formula | C₅H₂F₂N₂O₂ | [1] |

| CAS Number | 179558-82-8 | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the nitration of a difluoropyridine precursor or the fluorination of a corresponding dichloronitropyridine.

Method 1: Nitration of 2,5-Difluoropyridine

Illustrative Experimental Protocol (Adapted from a similar compound):

-

To a solution of 2,5-difluoropyridine in a suitable inert solvent (e.g., sulfolane), add nitronium tetrafluoroborate portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Fluorination of 2,5-Dichloro-3-nitropyridine

Another viable synthetic route involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms from a suitable fluorine source. This approach would start from the more readily available 2,5-dichloro-3-nitropyridine.

Illustrative Experimental Protocol:

-

In a sealed reaction vessel, dissolve 2,5-dichloro-3-nitropyridine in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be employed to enhance the reaction rate.

-

Heat the reaction mixture to an elevated temperature and stir for several hours, monitoring the reaction progress.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

-

Work-up of the organic phase as described in Method 1, followed by purification, will afford the desired product.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] The presence of the nitro group and two fluorine atoms on the pyridine ring allows for diverse chemical modifications.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions or can be retained in the final molecule to enhance its metabolic stability and binding affinity to biological targets. The related compound, 2,5-difluoropyridine, is a known starting material for the synthesis of antibacterial drugs.[4][5]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively documented in the provided search results, the broader class of nitropyridine derivatives has been investigated for a range of therapeutic applications. These include potential uses as anticancer, antiviral, and cardiovascular agents.[3]

Derivatives of fluorinated pyridines are also of significant interest in medicinal chemistry. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, fluorinated compounds have been explored for their potential as photoinduced nitric oxide donors, which have implications in vasodilation and cell signaling.[6]

Given the lack of specific information on the biological targets of this compound, a signaling pathway diagram cannot be constructed at this time. However, a logical workflow for its utilization in synthetic chemistry can be visualized.

Visualizations

Caption: Synthetic pathways utilizing this compound.

References

- 1. This compound | 179558-82-8 [sigmaaldrich.com]

- 2. 2,6-Difluoro-3-nitropyridine CAS#: 58602-02-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 6. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-3-nitropyridine is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Its specific substitution pattern offers unique electronic and steric properties that can be exploited in the design of novel bioactive molecules and functional materials. This technical guide provides a summary of the available physical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this guide also presents data for the closely related compound, 2,6-Difluoro-3-nitropyridine, for comparative purposes and outlines general experimental protocols for the determination of key physical properties.

Core Physical Properties

A summary of the known physical properties for this compound is presented below. It is important to note that while some basic properties are available from commercial suppliers, extensive experimental data such as melting point, boiling point, and density have not been found in publicly available literature.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂F₂N₂O₂ | [1][2] |

| Molecular Weight | 160.08 g/mol | [1][2] |

| CAS Number | 179558-82-8 | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

For the purpose of providing a comparative context, the physical properties of the isomeric compound 2,6-Difluoro-3-nitropyridine are provided in the following table.

Table 2: Physical Properties of 2,6-Difluoro-3-nitropyridine (CAS: 58602-02-1)

| Property | Value | Source |

| Molecular Weight | 160.08 g/mol | [3] |

| Physical Form | Solid or semi-solid or lump or liquid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere | [3] |

Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, this section outlines the general methodologies that are typically employed for the determination of the key physical properties of a novel chemical compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Method: Capillary Melting Point Method.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

-

Method: Micro boiling point determination (Siwoloboff method).

-

Apparatus: A heating bath (e.g., oil bath), a thermometer, a small test tube, and a sealed capillary tube.

-

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at the upper end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

The density of a liquid is its mass per unit volume.

-

Method: Pycnometer Method.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, and any excess is removed. The outside is carefully dried.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

-

The density of the sample is calculated using the weights and the known density of the reference liquid.

-

Solubility Determination

Solubility is typically determined qualitatively or quantitatively in a range of standard solvents.

-

Method: Visual assessment for qualitative solubility and saturation shake-flask method for quantitative solubility.

-

Procedure (Qualitative):

-

A small, measured amount of the solute (e.g., 1-5 mg) is added to a small, measured volume of the solvent (e.g., 0.1-1 mL) in a test tube.

-

The mixture is agitated at a constant temperature.

-

The solubility is visually assessed and categorized as soluble, partially soluble, or insoluble.

-

-

Procedure (Quantitative - Shake-Flask):

-

An excess amount of the solid or liquid solute is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solute.

-

The concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the characterization of the physical properties of a newly synthesized chemical entity like this compound.

Caption: General workflow for physical property characterization.

Conclusion

While this compound is commercially available, comprehensive data on its physical properties such as melting point, boiling point, density, and solubility are not well-documented in publicly accessible sources. This guide has summarized the available information and provided standardized methodologies for the experimental determination of these crucial parameters. For researchers and drug development professionals working with this compound, it is recommended that these properties be determined experimentally to ensure accurate handling, formulation, and application in their specific research contexts. The provided data for the related isomer, 2,6-Difluoro-3-nitropyridine, can serve as a useful, albeit approximate, reference point.

References

A Technical Guide to the Synthesis and Characterization of 2,5-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Difluoro-3-nitropyridine, a key building block in medicinal chemistry and materials science. This document details a primary synthetic pathway via electrophilic nitration and outlines the standard analytical techniques for structural elucidation and purity assessment. All quantitative data is presented in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility for researchers and drug development professionals.

Introduction

This compound is a valuable fluorinated pyridine derivative. The presence of two fluorine atoms and a nitro group on the pyridine ring imparts unique electronic properties and provides multiple reaction sites for further chemical transformations. Fluorinated organic compounds are of significant interest in the pharmaceutical industry as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and advanced materials.[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct nitration of 2,5-difluoropyridine. This electrophilic aromatic substitution reaction typically employs a mixture of a strong acid and a nitrating agent.

General Reaction Scheme

The synthesis involves the nitration of the starting material, 2,5-difluoropyridine, to yield the final product, this compound.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Nitration of 2,5-Difluoropyridine

The following protocol is a general procedure adapted from the nitration of similar fluorinated pyridines.[3][4] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

2,5-Difluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath, ensuring the internal temperature is maintained between 0-10 °C.

-

Addition of Nitric Acid: Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.

-

Addition of Starting Material: To this cold nitrating mixture, add 2,5-difluoropyridine dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

-

Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) multiple times.

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution until the effervescence ceases (to neutralize any remaining acid). Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound may be purified by silica gel column chromatography to obtain the final product as a liquid.[3]

Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6]

Analytical Data

| Property | Value | Reference |

| Molecular Formula | C₅H₂F₂N₂O₂ | [7] |

| Molecular Weight | 160.08 g/mol | |

| Appearance | Liquid | |

| CAS Number | 179558-82-8 | [7][8] |

| Purity | Typically ≥97% |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two signals in the aromatic region, each showing complex splitting patterns due to H-F and H-H couplings. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons, with large coupling constants for carbons bonded to fluorine. |

| ¹⁹F NMR | Two distinct signals, one for each fluorine atom, with splitting due to F-F and F-H couplings. |

| IR Spectroscopy | Characteristic absorption bands for C-F, C=N, C=C, and N-O (nitro group) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Characterization Workflow

Caption: Workflow for the analytical characterization of the product.

Safety, Storage, and Handling

Safety Information:

-

Hazard Statements: Harmful if swallowed (H302).

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation mark)

Storage:

-

Store in an inert atmosphere at 2-8°C.

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The detailed protocols and workflows are intended to support researchers in the efficient and safe production and verification of this important chemical intermediate. The unique properties of this compound make it a valuable tool for further research and development in the fields of medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. 2,6-Difluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine, 2,5-difluoro-3-nitro- (9CI)(179558-82-8) 1H NMR spectrum [chemicalbook.com]

- 6. 179558-82-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. pschemicals.com [pschemicals.com]

- 8. parchem.com [parchem.com]

Spectroscopic and Structural Elucidation of 2,5-Difluoro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,5-Difluoro-3-nitropyridine. Due to the limited availability of public raw data, this document focuses on the anticipated spectroscopic properties derived from the analysis of its structural features and comparison with analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural verification and quality control of this important chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of more complex molecules. The presence of two fluorine atoms and a nitro group on the pyridine ring imparts unique electronic properties and provides multiple sites for chemical modification. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound before its use in further synthetic steps. This guide outlines the expected spectroscopic signatures and provides standardized protocols for their measurement.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | H-4 | 8.0 - 8.4 | ddd | ³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-4, ⁴J(H,H) ≈ 2-3 |

| H-6 | 8.6 - 9.0 | dd | ³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-4 | |

| ¹³C | C-2 | 150 - 155 | d | ¹J(C,F) ≈ 240-260 |

| C-3 | 135 - 140 | d | ²J(C,F) ≈ 15-25 | |

| C-4 | 120 - 125 | d | ³J(C,F) ≈ 3-5 | |

| C-5 | 155 - 160 | d | ¹J(C,F) ≈ 250-270 | |

| C-6 | 145 - 150 | d | ²J(C,F) ≈ 15-25 | |

| ¹⁹F | F-2 | -70 to -90 | d | ⁴J(F,F) ≈ 15-25 |

| F-5 | -110 to -130 | d | ⁴J(F,F) ≈ 15-25 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are approximate values.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |

| 1600 - 1570 | C=C/C=N stretch (aromatic ring) | Medium-Strong |

| 1540 - 1500 | Asymmetric NO₂ stretch | Strong |

| 1360 - 1330 | Symmetric NO₂ stretch | Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 850 - 750 | C-H out-of-plane bend | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Expected Relative Abundance |

| 160 | [M]⁺ | Moderate |

| 130 | [M - NO]⁺ | Low |

| 114 | [M - NO₂]⁺ | High |

| 85 | [C₄H₂FN]⁺ | Moderate |

Note: Fragmentation patterns are predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus frequency.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 64-256 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, external CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (using salt plates):

-

Sample Preparation: Place a drop of liquid this compound onto the center of a clean, dry salt plate. Place a second salt plate on top and gently press to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer.

-

Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Acquisition: Typically, scan the region from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography (GC): Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to separate the compound from the solvent and any impurities.

-

Mass Spectrometry (MS):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. While direct experimental data is not always publicly accessible, a thorough understanding of spectroscopic principles allows for reliable prediction of the key spectral features. The detailed protocols provided in this guide serve as a standardized methodology for researchers to obtain high-quality data, ensuring the integrity of this crucial synthetic intermediate in the pursuit of novel chemical entities.

The Art of Activation: A Technical Guide to the Nucleophilic Reactivity of 2,5-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as indispensable building blocks. Among these, 2,5-difluoro-3-nitropyridine stands out as a highly activated substrate for nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms and a powerful nitro group dramatically influences the electronic distribution of the pyridine ring, rendering it susceptible to attack by a diverse array of nucleophiles. This strategic activation, coupled with the potential for regioselective functionalization, makes this compound a versatile precursor for the synthesis of complex, high-value molecules.

This in-depth technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. It is designed to be a practical resource for researchers, offering insights into reaction mechanisms, regioselectivity, and detailed experimental protocols to facilitate its effective utilization in drug discovery and development.

Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The reactivity of this compound is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process typically proceeds through a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, yielding the substituted product. In the context of this compound, the fluoride ion is an excellent leaving group, facilitating this step.

The pyridine nitrogen atom also contributes to the activation of the ring towards nucleophilic attack, particularly at the C2 and C6 positions.

Regioselectivity of Nucleophilic Attack

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic substitution. The molecule presents two potential sites for substitution: the fluorine atoms at the C2 and C5 positions. The nitro group at the C3 position strongly activates both the ortho (C2) and para (C5) positions. However, the pyridine nitrogen atom exerts a stronger activating effect on the adjacent C2 position.

Available literature on related dihalonitropyridines consistently indicates a strong preference for nucleophilic attack at the C2 position . This regioselectivity is attributed to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group, which make the C2 carbon the most electrophilic center.

Figure 1. Factors influencing the regioselectivity of nucleophilic attack.

Reactivity with Nucleophiles: A Quantitative Overview

While specific quantitative data for a wide range of nucleophiles with this compound is not extensively documented in a single source, the following tables summarize the expected reactivity based on studies of closely related compounds. The reactions are generally expected to be high-yielding and proceed under mild conditions.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Product | Typical Conditions | Expected Yield |

| Primary Amines (e.g., Aniline, Benzylamine) | 2-(Alkyl/Arylamino)-5-fluoro-3-nitropyridine | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane), RT to moderate heat | High |

| Secondary Amines (e.g., Morpholine, Piperidine) | 2-(Heterocyclyl)-5-fluoro-3-nitropyridine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), RT to moderate heat | High |

Table 2: Reaction with Thiol Nucleophiles

| Nucleophile | Product | Typical Conditions | Expected Yield |

| Thiols (e.g., Thiophenol, Alkyl thiols) | 2-(Alkyl/Arylthio)-5-fluoro-3-nitropyridine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF), 0 °C to RT | High |

Table 3: Reaction with Oxygen Nucleophiles

| Nucleophile | Product | Typical Conditions | Expected Yield |

| Alkoxides (e.g., Sodium methoxide) | 2-Alkoxy-5-fluoro-3-nitropyridine | Anhydrous alcohol or aprotic solvent (e.g., THF), 0 °C to RT | High |

| Phenoxides | 2-Phenoxy-5-fluoro-3-nitropyridine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone), RT to moderate heat | Moderate to High |

Experimental Protocols

The following are detailed, representative methodologies for key SNAr reactions on this compound, adapted from established procedures for analogous compounds.

General Procedure for Reaction with Amine Nucleophiles

Figure 2. General workflow for the reaction with amine nucleophiles.

Materials:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, Acetonitrile)

-

Base (e.g., Potassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA))

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent, add the base (1.5-2.0 eq.).

-

Add the amine nucleophile (1.0-1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(amino)-5-fluoro-3-nitropyridine derivative.

General Procedure for Reaction with Thiol Nucleophiles

Materials:

-

This compound

-

Thiol nucleophile

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of the base (1.2 eq.) in an anhydrous aprotic solvent, add the thiol (1.1 eq.) at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction by adding water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-(thio)-5-fluoro-3-nitropyridine derivative.

General Procedure for Reaction with Alkoxide Nucleophiles

Materials:

-

This compound

-

Sodium or potassium alkoxide (or the corresponding alcohol and a strong base like NaH)

-

Anhydrous alcohol (corresponding to the alkoxide) or an aprotic solvent (e.g., THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare the alkoxide solution by dissolving the sodium/potassium alkoxide in the corresponding anhydrous alcohol or by adding a strong base (e.g., NaH) to the anhydrous alcohol at 0 °C.

-

Add a solution of this compound (1.0 eq.) in the same solvent to the alkoxide solution at 0 °C.

-

Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-alkoxy-5-fluoro-3-nitropyridine derivative.

Signaling Pathways and Reaction Mechanisms

The fundamental mechanism for the nucleophilic aromatic substitution on this compound is the SNAr pathway, as depicted below.

Figure 3. The two-step SNAr reaction mechanism.

The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate, which is greatly enhanced by the electron-withdrawing nitro group, is a key factor in the high reactivity of the substrate.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its pronounced susceptibility to nucleophilic aromatic substitution, coupled with a strong regiochemical preference for substitution at the C2 position, allows for the controlled introduction of a wide range of functional groups. This guide provides a foundational understanding of its reactivity and offers practical experimental protocols to aid researchers in harnessing the synthetic potential of this valuable intermediate. As the demand for complex and novel molecular architectures continues to grow in the pharmaceutical and materials science sectors, the strategic application of activated scaffolds like this compound will undoubtedly play a pivotal role in advancing these fields.

Determining the Solubility of 2,5-Difluoro-3-nitropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,5-Difluoro-3-nitropyridine is a critical parameter in drug development and process chemistry. It influences reaction kinetics, purification strategies, and formulation development. This technical guide addresses the current landscape of solubility data for this compound. Due to the absence of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document provides comprehensive, established experimental protocols for its determination. These methodologies will enable researchers to generate reliable solubility data in various organic solvents, facilitating its application in synthesis and formulation.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing solubility measurements across a range of solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Toluene | |||||

| Heptane | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results, detailed experimental protocols are essential. Two common methods for determining the solubility of a compound in an organic solvent are presented below: a qualitative to semi-quantitative method for rapid screening and a quantitative gravimetric method for precise measurements.

Protocol for Qualitative and Semi-Quantitative Solubility Determination

This method is useful for quickly assessing the solubility of this compound in a wide range of solvents to identify suitable candidates for reactions or recrystallization.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Place a small, pre-weighed amount (e.g., 10 mg) of this compound into a test tube.[1]

-

Add a measured volume (e.g., 0.1 mL) of the selected organic solvent to the test tube.[2]

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.[2]

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at a concentration of at least 100 mg/mL.

-

If the solid has not completely dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL) with vigorous mixing after each addition, until the solid is fully dissolved.[2]

-

Record the total volume of solvent required to dissolve the initial mass of the compound.[2]

-

The solubility can be classified based on the volume of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-10 mL; Sparingly Soluble: 10-100 mL; Insoluble: >100 mL).

Protocol for Quantitative Solubility Determination by the Gravimetric Method

This method provides a precise measurement of solubility by determining the concentration of a solute in a saturated solution.[3][4]

Materials:

-

This compound

-

Selected organic solvent

-

Sealable flasks or vials

-

Constant temperature shaker bath or magnetic stirrer with a hotplate

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealable flask. This ensures that undissolved solid remains.[3][5]

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] A constant temperature shaker bath is ideal for this purpose.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette or syringe. To avoid drawing up solid particles, it is crucial to filter the solution using a chemically resistant syringe filter (e.g., PTFE).[5]

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.[3][4]

-

Record the combined weight of the dish and the solution.

-

Carefully evaporate the solvent. This can be done on a hotplate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.[3][5]

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven.[3][4]

-

Allow the dish to cool in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid (solute) by subtracting the initial weight of the empty dish from the final weight of the dish with the dry residue.[3]

-

The volume of the solvent can be determined from the initial volume of the saturated solution taken, or more accurately by subtracting the mass of the solute from the mass of the solution and dividing by the solvent's density at the experimental temperature.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.

Caption: Workflow for Quantitative Solubility Determination by the Gravimetric Method.

References

2,5-Difluoro-3-nitropyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,5-Difluoro-3-nitropyridine (CAS No. 179558-82-8). The information is compiled from safety data sheets and general toxicological principles for related compounds to ensure a comprehensive understanding of the potential hazards and mitigation strategies.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and structurally similar nitropyridines, the following hazard classifications apply.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[1] | Warning[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |

Note: Data for some hazard statements are based on the closely related compound 2,6-Difluoro-3-nitropyridine as a conservative measure in the absence of specific data for the 2,5-difluoro isomer.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data

| Property | Value | Source |

| CAS Number | 179558-82-8 | [1] |

| Molecular Formula | C5H2F2N2O2 | [1] |

| Physical Form | Liquid | [1] |

| Purity | ~97% | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or face shield. | Protects against splashes and vapors causing serious eye irritation. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation. |

| Respiratory | Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors which may cause respiratory tract irritation. |

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures

In the event of a spill, follow these steps while wearing appropriate PPE.

-

Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Toxicological Information and Experimental Protocols

General Experimental Protocols

The following are brief descriptions of the standard experimental protocols used to determine the hazard classifications listed above.

-

Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe methods to assess the short-term toxic effects of a substance after oral administration.[4][5][6] The "Fixed Dose Procedure" (OECD 420), for example, involves administering the substance at one of several fixed dose levels to a small number of animals.[6] Observations of toxic effects and mortality are made over a period, typically 14 days, to determine the dose that causes evident toxicity but not mortality.[6] This allows for classification into GHS categories without needing to determine a precise LD50 value, thus reducing animal use.[4]

-

In Vitro Skin Irritation (OECD 439): This test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.[7][8][9] The test chemical is applied topically to the tissue model for a defined period (e.g., 60 minutes).[10] The viability of the tissue is then measured, typically using an MTT assay.[11] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[8][9]

-

Acute Eye Irritation/Corrosion (OECD 405): This guideline traditionally uses albino rabbits to assess the potential of a substance to cause eye irritation or damage.[12][13][14] A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[14] Lesions of the cornea, iris, and conjunctiva are scored at specific intervals (e.g., 1, 24, 48, and 72 hours) to determine the extent and reversibility of any damage.[14][15] There is a strong emphasis on using a weight-of-the-evidence approach, including in vitro data, to avoid in vivo testing where possible.[12]

Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a thorough review of the Safety Data Sheet (SDS) and institutional safety protocols. All handling of this chemical should be performed in a controlled laboratory setting by qualified individuals.

References

- 1. This compound | 179558-82-8 [sigmaaldrich.com]

- 2. 2,6-Difluoro-3-nitropyridine | 58602-02-1 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. mbresearch.com [mbresearch.com]

- 10. dermatest.com [dermatest.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. nucro-technics.com [nucro-technics.com]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Theoretical and Computational Deep Dive into 2,5-Difluoro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-3-nitropyridine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its electron-deficient aromatic ring, a consequence of the presence of two fluorine atoms and a strongly electron-withdrawing nitro group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This property makes it a valuable building block for the synthesis of more complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the theoretical and computational aspects of this compound, alongside generalized experimental protocols for its application in synthesis.

Physicochemical and Computational Data

Computational chemistry provides valuable insights into the intrinsic properties of this compound. The following table summarizes key physicochemical properties derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₂N₂O₂ | N/A |

| Molecular Weight | 160.08 g/mol | N/A |

| Number of Heavy Atoms | 11 | --INVALID-LINK-- |

| Number of Aromatic Heavy Atoms | 6 | --INVALID-LINK-- |

| Fraction Csp³ | 0.0 | --INVALID-LINK-- |

| Number of Rotatable Bonds | 1 | --INVALID-LINK-- |

| Number of H-bond Acceptors | 5 | --INVALID-LINK-- |

| Number of H-bond Donors | 0 | --INVALID-LINK-- |

| Molar Refractivity | 32.98 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 65.78 Ų | --INVALID-LINK-- |

Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

The primary reactivity of this compound is governed by the SNAr mechanism. The strong electron-withdrawing effect of the nitro group at the C-3 position, combined with the electronegativity of the fluorine atoms and the pyridine ring nitrogen, significantly activates the molecule for nucleophilic attack.

Theoretical studies indicate that the fluorine atom at the C-2 position is particularly susceptible to substitution. This regioselectivity is attributed to the combined electron-withdrawing influence of the adjacent nitro group and the ring nitrogen, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack at the C-2 position.

Computational Chemistry Workflow

A thorough computational investigation of this compound would typically follow the workflow outlined below. Density Functional Theory (DFT) is a common and powerful method for such studies.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

Objective: To synthesize a 2-substituted-5-fluoro-3-nitropyridine derivative.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alkoxide, or thiol)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

Base (if required, e.g., K₂CO₃, Et₃N)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1 equivalent) and the chosen aprotic polar solvent.

-

Addition of Nucleophile: Dissolve the nucleophile (1-1.2 equivalents) and any necessary base in the solvent and add it dropwise to the reaction mixture at room temperature with stirring.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to a specific temperature (e.g., 50-100 °C) depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted-5-fluoro-3-nitropyridine.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, making it a versatile intermediate in organic synthesis. Computational studies, particularly those employing Density Functional Theory, are invaluable for understanding its electronic structure, reactivity, and spectroscopic properties. The general experimental protocol provided herein serves as a template for the utilization of this compound in the synthesis of a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science. Further dedicated theoretical and experimental studies on this molecule will undoubtedly continue to expand its utility in chemical research.

An In-depth Guide to 2,5-Difluoro-3-nitropyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-3-nitropyridine, a halogenated nitro-aromatic heterocyclic compound, serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, supplemented with detailed experimental protocols and quantitative data.

Introduction

Fluorinated pyridines are a cornerstone in medicinal chemistry, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. The further introduction of a nitro group provides a versatile chemical handle for a variety of transformations, including reduction to an amino group, which opens avenues for diverse derivatization. This compound (CAS No. 179558-82-8) has emerged as a significant intermediate, enabling the synthesis of a range of substituted pyridine derivatives.

History and Discovery

While a definitive seminal publication marking the initial discovery of this compound is not readily apparent in a singular, widely cited source, its emergence is intrinsically linked to the broader development of fluorinated pyridine chemistry. The synthesis of related compounds, such as isomers and precursors, has been documented in various patents and scientific articles, suggesting its development arose from the need for specifically functionalized building blocks in targeted synthesis programs. For instance, processes for preparing substituted 2,3-difluoropyridines often utilize precursors like 2,5-dichloro-3-nitropyridine, highlighting the established routes to similar structural motifs.[1] The commercial availability of this compound from various chemical suppliers indicates its established utility in the scientific community.[2]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that detailed spectroscopic and physical data in peer-reviewed literature is sparse, with much of the available information originating from commercial suppliers.

| Property | Value | Source |

| CAS Number | 179558-82-8 | |

| Molecular Formula | C₅H₂F₂N₂O₂ | |

| Molecular Weight | 160.08 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthetic Methodologies

The primary synthetic route to this compound is inferred from established methods for the preparation of analogous fluorinated pyridines, principally through a halogen exchange (Halex) reaction.

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound and its subsequent utilization is depicted in the following diagram. This illustrates the transformation from a dichlorinated precursor and its potential application in forming an amino-substituted product.

Caption: Synthetic pathway from 2,5-Dichloro-3-nitropyridine.

Inferred Experimental Protocol for Synthesis

While a specific literature-documented protocol for the synthesis of this compound is not available, a viable method can be extrapolated from the synthesis of its isomer, 2,6-difluoro-3-nitropyridine. This process involves the fluorination of a dichlorinated precursor.

Reaction: Halogen exchange fluorination of 2,5-dichloro-3-nitropyridine.

Reagents and Materials:

-

2,5-Dichloro-3-nitropyridine

-

Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), Sulfolane)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure (based on analogous syntheses):

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add the aprotic polar solvent.

-

Add spray-dried potassium fluoride (or cesium fluoride) to the solvent.

-

Heat the mixture to a specified temperature (typically between 150°C and 220°C) to ensure anhydrous conditions.

-

Add 2,5-dichloro-3-nitropyridine to the heated slurry.

-

Maintain the reaction mixture at an elevated temperature for several hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Applications in Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations, such as diazotization, acylation, and alkylation, to introduce further functionality.

Experimental Protocol for Reduction

A documented application of this compound is its reduction to 3-Amino-2,5-difluoropyridine, as described in patent literature.[3]

Reaction: Reduction of the nitro group.

Reagents and Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Procedure: [3]

-

To a solution of 2,5-difluoro-3-nitro-pyridine (0.30 g, 1.87 mmol) in ethyl acetate (40 mL), add Pd/C (0.13 g, 1.27 mmol).[3]

-

Stir the reaction mixture at room temperature for 8 hours under hydrogen pressure.[3]

-

Monitor the progress of the reaction by TLC and LCMS.[3]

-

After completion, filter the reaction mixture through Celite® and wash with ethyl acetate (40 mL).[3]

-

The resulting filtrate containing 3-Amino-2,5-difluoropyridine can be used in subsequent steps without further purification.[3]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the reduction of this compound.

Caption: Workflow for the reduction of this compound.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of highly functionalized pyridine derivatives. While its specific discovery history is not prominently documented, its synthetic utility is evident from its commercial availability and its use in patented synthetic routes. The inferred synthesis via halogen exchange from its dichloro-precursor aligns with established methodologies for related compounds. The detailed experimental protocol for its reduction to the corresponding amine underscores its role as a precursor to a wide array of potentially bioactive molecules, making it a compound of significant interest to researchers in drug discovery and development. Further elucidation of its reaction scope and the publication of detailed characterization data would be a valuable contribution to the field of heterocyclic chemistry.

References

- 1. US5468863A - Process for the preparation of substituted 2,3-difluoropyridines - Google Patents [patents.google.com]

- 2. 179558-82-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. WO2019243303A1 - Pyridinyl and pyrazinyl-(aza)indolsulfonamides - Google Patents [patents.google.com]

Structural Analysis of 2,5-Difluoro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2,5-Difluoro-3-nitropyridine, a key intermediate in medicinal chemistry and drug development. This document outlines the theoretical and experimental approaches to elucidating its molecular structure, including crystallographic and spectroscopic techniques. While specific experimental data for this compound is not publicly available, this guide details the established protocols for its synthesis and characterization, providing a robust framework for researchers. The guide includes standardized experimental workflows and data presentation formats to facilitate comparative analysis and further investigation into the properties and applications of this compound.

Introduction

This compound (CAS No: 179558-82-8) is a halogenated and nitrated pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of two fluorine atoms and a nitro group on the pyridine ring imparts unique electronic properties and reactivity, making it a versatile building block for the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing synthetic routes, and understanding its potential interactions with biological targets.

This guide serves as a technical resource for professionals engaged in the research and development of pharmaceuticals and other advanced materials. It consolidates the necessary theoretical background and practical experimental protocols for a comprehensive structural analysis of this compound.

Molecular and Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C₅H₂F₂N₂O₂.[1] Its structure combines the aromaticity of a pyridine ring with the strong electron-withdrawing effects of two fluorine atoms and a nitro group. These features are expected to significantly influence its bond lengths, bond angles, and overall molecular geometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179558-82-8 | [1] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [1] |

| Molecular Weight | 160.08 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

Note: Detailed quantitative data such as melting point, boiling point, and density are not consistently reported across public domains and should be confirmed via experimental analysis or obtained from the supplier's certificate of analysis.

Structural Elucidation: A Methodological Overview

A complete structural analysis of this compound necessitates a combination of crystallographic and spectroscopic methods. While specific experimental data for this compound is not publicly available, the following sections detail the standard experimental protocols required for its comprehensive characterization.

Figure 1: Logical workflow for the comprehensive structural analysis of this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound must be grown. Given its liquid state at room temperature, crystallization can be attempted by slow cooling of the neat liquid or by slow evaporation from a suitable solvent at low temperatures.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryo-loop.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Figure 2: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data

No published crystallographic data for this compound was found in the public domain as of the date of this publication. The following tables are placeholders for experimentally determined data.

Table 2: Placeholder for Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₅H₂F₂N₂O₂ |

| Formula weight | 160.08 |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | ? to ? ° |

| Index ranges | ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ? |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta | ? % |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 3: Placeholder for Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degrees (°) |

| F(1)-C(2) | ? | N(1)-C(2)-C(3) | ? |

| F(2)-C(5) | ? | C(2)-C(3)-C(4) | ? |

| N(2)-C(3) | ? | C(3)-C(4)-C(5) | ? |

| O(1)-N(2) | ? | C(4)-C(5)-C(6) | ? |

| O(2)-N(2) | ? | C(5)-C(6)-N(1) | ? |

| N(1)-C(2) | ? | C(6)-N(1)-C(2) | ? |

| N(1)-C(6) | ? | C(2)-C(3)-N(2) | ? |

| C(3)-C(4) | ? | C(4)-C(3)-N(2) | ? |

| C(4)-C(5) | ? | O(1)-N(2)-O(2) | ? |

| C(5)-C(6) | ? | O(1)-N(2)-C(3) | ? |

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework and the positions of the fluorine atoms. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

5.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.[1][3][4] The choice of solvent is critical, as it can influence chemical shifts.[5]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with referencing to the residual solvent peak for ¹H and ¹³C spectra, and an external standard (e.g., CFCl₃) for ¹⁹F NMR.[5]

5.1.2. Expected Spectroscopic Features and Data

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants (J-couplings) between the protons and with the fluorine atoms will be indicative of their relative positions.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached fluorine and nitro groups, and C-F coupling will be observed.

-